molecular formula C8H8BrNO3 B1379547 1-Bromo-3-ethoxy-2-nitrobenzene CAS No. 1807041-59-3

1-Bromo-3-ethoxy-2-nitrobenzene

Cat. No. B1379547
M. Wt: 246.06 g/mol
InChI Key: IJWUNCHTEAEIGD-UHFFFAOYSA-N
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Description

“1-Bromo-3-ethoxy-2-nitrobenzene” is a chemical compound with the molecular formula C8H8BrNO3. It has a molecular weight of 246.06 . The compound is used in organic synthesis .


Synthesis Analysis

The synthesis of “1-Bromo-3-ethoxy-2-nitrobenzene” could potentially be achieved through a multistep process. One possible method involves the nitration of benzene, followed by a conversion from the nitro group to an amine, and finally a bromination . A specific synthesis method for a similar compound, “1-bromo-3-nitrobenzene”, involves using dibromohydantoin for bromizing nitrobenzene in sulfuric acid .


Molecular Structure Analysis

The molecular structure of “1-Bromo-3-ethoxy-2-nitrobenzene” can be represented by the InChI code: 1S/C8H8BrNO3/c1-2-13-7-5-3-4-6(9)8(7)10(11)12/h3-5H,2H2,1H3 .


Chemical Reactions Analysis

Nitro compounds like “1-Bromo-3-ethoxy-2-nitrobenzene” can undergo various chemical reactions. For instance, they can participate in electrophilic substitution reactions . Nitro compounds can also react with alkyl halides or undergo oxidation of primary amines .

Scientific Research Applications

Anisotropic Displacement Parameters

Research by Damian Mroz et al. (2020) investigated anisotropic displacement parameters in related halo-nitrobenzene compounds, demonstrating the complexity of X-ray diffraction experiments and theoretical calculations in this domain. This highlights the importance of 1-Bromo-3-ethoxy-2-nitrobenzene and similar compounds in advancing crystallography and computational chemistry.

Phase-Transfer Catalysis

The work by Maw‐Ling Wang & V. Rajendran (2007) on the ethoxylation of p-chloronitrobenzene under phase-transfer catalysts and ultrasound irradiation conditions reveals the significance of such compounds in understanding and improving phase-transfer catalysis, a crucial method in organic synthesis.

Surface Grafting on Silicon

R. Hunger et al. (2006) explored the grafting of benzene derivatives, including nitro- and bromobenzene, onto silicon surfaces, illuminating the potential of 1-Bromo-3-ethoxy-2-nitrobenzene in modifying semiconductor surfaces for electronic applications.

Polymer Solar Cells

G. Fu et al. (2015) demonstrated that adding a related nitrobenzene derivative to the active layer of polymer solar cells can significantly improve their efficiency by enhancing exciton dissociation at the donor–acceptor interface, suggesting potential applications in photovoltaic technology.

Cross-Coupling Reactions

M. Banwell et al. (2004) reported on the palladium[0]-mediated Ullmann cross-coupling of 1-bromo-2-nitrobenzene derivatives to synthesize complex organic molecules, indicating the utility of 1-Bromo-3-ethoxy-2-nitrobenzene in facilitating novel synthetic pathways for pharmaceuticals and organic materials.

Safety And Hazards

The safety data sheet for a similar compound, “1-Bromo-2-nitrobenzene”, suggests that it may cause skin irritation, serious eye irritation, and respiratory irritation. Prolonged or repeated exposure may cause damage to organs . For “1-Bromo-3-ethoxy-2-nitrobenzene”, the Material Safety Data Sheet (MSDS) should be consulted for detailed safety and hazard information .

properties

IUPAC Name

1-bromo-3-ethoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO3/c1-2-13-7-5-3-4-6(9)8(7)10(11)12/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJWUNCHTEAEIGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-3-ethoxy-2-nitrobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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